Terephthalic Acid

Catalog No.
S575049
CAS No.
100-21-0
M.F
C8H6O4
C8H6O4
C6H4(COOH)2
M. Wt
166.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Terephthalic Acid

CAS Number

100-21-0

Product Name

Terephthalic Acid

IUPAC Name

terephthalic acid

Molecular Formula

C8H6O4
C8H6O4
C6H4(COOH)2

Molecular Weight

166.13 g/mol

InChI

InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)

InChI Key

KKEYFWRCBNTPAC-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble (NTP, 1992)
Insoluble in chloroform, ether, acetic acid; slightly soluble in alcohol; soluble in alkalies
Solubilities at 25 °C (g/100 g solvent): water = 0.0017, glacial acetic acid = 0.013, methanol = 0.1, dimethylformamide = 6.7, dimethyl sulfoxide = 19.0
In water, 15 mg/L at 20 °C
0.015 mg/mL at 20 °C
Solubility in water, g/100ml at 20Â °C: 0.28

Synonyms

1,4-Benzenedicarboxylic Acid; 1,4-Dicarboxybenzene; 4-Carboxybenzoic Acid; Amoco TA 33; NSC 36973; QTA; S-LOP; TA 33LP; TPA; WR 16262; p-Benzenedicarboxylic Acid; p-Carboxybenzoic Acid; p-Dicarboxybenzene; p-Phthalic Acid; USP Ecamsule Related Compou

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(=O)O

The exact mass of the compound Terephthalic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (ntp, 1992)9.03e-05 minsoluble in chloroform, ether, acetic acid; slightly soluble in alcohol; soluble in alkaliessolubilities at 25 °c (g/100 g solvent): water = 0.0017, glacial acetic acid = 0.013, methanol = 0.1, dimethylformamide = 6.7, dimethyl sulfoxide = 19.0in water, 15 mg/l at 20 °c0.015 mg/ml at 20 °csolubility in water, g/100ml at 20 °c: 0.28. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36973. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Supplementary Records. It belongs to the ontological category of benzenedicarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

Terephthalic acid (TPA), or 1,4-benzenedicarboxylic acid, is a highly symmetric, para-substituted aromatic dicarboxylic acid that serves as the foundational building block for high-performance polyesters and advanced crystalline frameworks. From a procurement and materials engineering perspective, TPA is defined by its rigid linear geometry, extreme thermal stability (subliming above 300 °C without melting), and exceptionally low solubility in standard organic solvents. This para-linkage allows for tight, highly ordered molecular packing in downstream applications, making high-purity TPA (PTA) the indispensable precursor for manufacturing semi-crystalline polyethylene terephthalate (PET), polybutylene terephthalate (PBT), and ultra-stable metal-organic frameworks (MOFs) [1].

Generic substitution of terephthalic acid with its structural isomers—isophthalic acid (meta-substituted) or phthalic acid (ortho-substituted)—results in catastrophic loss of material performance in structural applications. The 1,3- or 1,2-linkages introduce severe steric kinks into polymer backbones and coordination networks, preventing the linear chain packing required for crystallization and high melting points. Consequently, substituting TPA with isophthalic acid yields entirely amorphous materials with drastically lower thermal stability. Furthermore, while dimethyl terephthalate (DMT) is a chemically viable in-class substitute for PET synthesis, TPA is overwhelmingly prioritized in modern procurement because direct esterification of TPA eliminates the need for complex methanol recovery systems, offering faster reaction kinetics and superior process economics [1].

Impact of Para- vs. Meta-Substitution on Polyester Crystallinity

The geometric linearity of TPA is the sole driver of PET's semi-crystalline nature. When polymerized with ethylene glycol, TPA yields a polymer with a high melting point (Tm) of approximately 250–260 °C. In direct contrast, substituting TPA with isophthalic acid (IPA) disrupts chain regularity. Studies show that incorporating just 15 mol% IPA lowers the melting point by 20 °C, and utilizing >25% IPA results in a completely amorphous copolyester with no measurable melting point and a glass transition temperature (Tg) reduced to ~75 °C [1].

Evidence DimensionPolymer Melting Point (Tm)
Target Compound Data~250–260 °C (100% TPA-based PET)
Comparator Or BaselineAmorphous / No clear Tm (>25% IPA-based PEI)
Quantified Difference>180 °C difference in thermal transition capability
ConditionsMelt polycondensation with ethylene glycol

Buyers must specify TPA to achieve the semi-crystalline structural integrity and thermal resistance required for engineering plastics, fibers, and rigid packaging.

Process Efficiency in PET Manufacturing: TPA vs. DMT

Historically, PET was produced via the transesterification of dimethyl terephthalate (DMT). However, purified TPA (PTA) has largely replaced DMT due to superior reaction kinetics and byproduct profile. Direct esterification of TPA with ethylene glycol at 240–260 °C proceeds with faster reaction kinetics than the DMT route and yields water as a benign byproduct rather than toxic methanol. This eliminates the capital expenditure associated with methanol recovery and distillation columns, allowing for higher throughput and lower operational costs in continuous polymerization plants [1].

Evidence DimensionByproduct generation and process kinetics
Target Compound DataFaster direct esterification yielding H2O byproduct
Comparator Or BaselineSlower transesterification yielding CH3OH byproduct (DMT)
Quantified DifferenceElimination of methanol recovery cycle and improved reaction rate
ConditionsIndustrial PET synthesis at 240–280 °C

Procurement of PTA over DMT directly reduces plant capital costs, simplifies environmental compliance, and accelerates batch cycle times.

Preservation of Crystalline Porosity in UiO-66 Synthesis

In the synthesis of zirconium-based MOFs (UiO-66), TPA acts as a linear bidentate linker that builds a robust, highly porous fcu-topology. Synthesizing UiO-66 with pure TPA yields a BET surface area of approximately 1100–1200 m2/g. Attempting to substitute TPA with the bent isophthalic acid (IPA) ligand disrupts the long-range framework connectivity. Research demonstrates that replacing >75% of TPA with IPA leads to severe amorphization, structural collapse, and a near-total loss of microporosity, rendering the material useless for gas storage or catalysis[1].

Evidence DimensionBET Surface Area and Framework Topology
Target Compound Data~1110 m2/g with intact fcu-topology (100% TPA)
Comparator Or BaselineAmorphization and severe porosity loss (>75% IPA substitution)
Quantified DifferenceComplete preservation vs. total collapse of crystalline porosity
ConditionsSolvothermal synthesis of Zr-MOF (UiO-66)

For advanced materials procurement, TPA is strictly required to maintain the rigid coordination geometry that gives MOFs their ultra-high surface area.

Extreme Insolubility as a Vector for High-Purity Separation

The rigid, highly symmetric structure of TPA results in exceptionally strong intermolecular hydrogen bonding and crystal lattice energy, making it highly insoluble in most common solvents at room temperature. For instance, at 25 °C, isophthalic acid is approximately 15 times more soluble in methanol than TPA. This stark differential solubility is exploited in industrial purification workflows, allowing TPA to be easily precipitated and separated from meta- and ortho-isomer impurities, ensuring the ultra-high purity (>99.9%) required for polymer-grade PTA [1].

Evidence DimensionRelative Solubility in Methanol at 25 °C
Target Compound DataExtremely low solubility (Baseline 1x)
Comparator Or Baseline~15x higher solubility (Isophthalic Acid)
Quantified Difference15-fold difference in solvent affinity
ConditionsMethanol solvent at 25 °C

The distinct insolubility of TPA simplifies downstream crystallization and separation, ensuring buyers receive the ultra-pure precursor necessary for defect-free polymerization.

High-Strength Semi-Crystalline Polyesters (PET/PBT)

Directly utilizing TPA's para-linkage to manufacture polymers with high melting points (250-260 °C) for use in engineering plastics, textile fibers, and rigid packaging, where amorphous isophthalate substitutes would fail structurally [1].

Direct Esterification Continuous Polymerization Lines

Procuring PTA instead of DMT to leverage faster reaction kinetics and eliminate methanol byproduct recovery, optimizing plant economics and throughput [1].

Ultra-High Surface Area Metal-Organic Frameworks

Serving as the mandatory rigid linear linker in the synthesis of robust Zr-MOFs (like UiO-66) for gas separation and catalysis, where bent isomers cause catastrophic framework collapse [1].

High-Purity Precursor Supply Chains

Utilizing the extreme insolubility of TPA to achieve >99.9% purity via selective precipitation, ensuring defect-free downstream manufacturing in sensitive electronic or optical polymer applications [1].

Physical Description

Terephthalic acid is a white powder. (NTP, 1992)
Pellets or Large Crystals; Liquid; Dry Powder
White solid; [Hawley] Odorless or a slight acetic acid odor; [CHEMINFO] Off-white powder; [MSDSonline]
Solid
WHITE CRYSTALLINE POWDER.
White powde

Color/Form

Needles
White crystals or powde

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

166.02660867 Da

Monoisotopic Mass

166.02660867 Da

Boiling Point

greater than 572 °F at 760 mmHg (sublimes without melting) (NTP, 1992)
>572 °F (sublimes)

Flash Point

260 °C
500 °F (260 °C) (Open cup)
260Â °C

Heavy Atom Count

12

Density

1.51 (NTP, 1992) - Denser than water; will sink
Specific gravity = 1.522 at 25 °C
Relative density (water = 1): 1.51
1.51

LogP

2.0 (LogP)
log Kow = 2.00
2.00
1.96

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

Sublimes (NTP, 1992)
427 °C (sealed tube)
> 300 °C
sublimes

UNII

6S7NKZ40BQ

Related CAS

26876-05-1

GHS Hazard Statements

Aggregated GHS information provided by 1033 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 817 of 1033 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 216 of 1033 companies with hazard statement code(s):;
H315 (99.54%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Free Radical Scavengers

Mechanism of Action

/The aim of this study was/ to investgate the metabolism of terephthalic acid (TPA) in rats and its mechanism. Metabolism was evaluated by incubating sodium terephthalate (NaTPA) with rat normal liver microsomes, or with microsomes pretreated by phenobarbital sodium, or with 3-methycholanthrene, or with diet control following a NADPH-generating system. The determination was performed by high performance liquid chromatography (HPLC), and the mutagenic activation was analyzed by umu tester strain Salmonella typhimurium NM2009. Expression of CYP4B1 mRNA was detected by RT-PCR. The amount of NaTPA (12.5-200 uL /per/ L) detected by HPLC did not decrease in microsomes induced by NADPH-generating system. Incubation of TPA (0.025-0.1 mmol /per/ L) with induced or noninduced liver microsomes in an NM2009 umu response system did not show any mutagenic activation. TPA exposure increased the expression of CYP4B 1 mRNA in rat liver, kidney, and bladder. Lack of metabolism of TPA in liver and negative genotoxic data from NM2009 study are consistent with other previous short-term tests...

Vapor Pressure

0.0000092 [mmHg]
Vapor pressure: 1.3 kPa at 303 °C; 13.3 kPa at 353 °C; 26.7 kPa at 370 °C; 53.3 kPa at 387 °C; 101.3 kPa at 404 °C
Vapor pressure = 0.097 kPa at 250 °C
6X10-11 mm Hg at 25 °C /Antoine extrapolation from higher temperatures/
Vapor pressure, Pa at 20Â °C:

Pictograms

Irritant

Irritant

Impurities

TECHNICAL GRADE: MAXIMUM MOISTURE CONTENT 0.5 WT%; POLYMER GRADE SPECIFICATIONS: ASH, 15 PPM (MAX); TOTAL SIGNIFICANT METALS (MOLYBDINUM, CHROMIUM, NICKEL, COBALT, IRON, TIN, MAGNESIUM) 10 PPM (MAX); 4-FORMYLBENZOIC ACID, 25 PPM (MAX); MOISTURE, 0.5% (MAX)

Other CAS

100-21-0

Absorption Distribution and Excretion

... The concentrations of urine terephthalic acid(TPA) in rats after single oral administration in dose of 100 mg/kg bw were determined by high pressure liquid chromatography. ... The results showed that the first-order kinetics and two-compartment model were noted on the elimination of TPA. ... The excretion rates of TPA in urine were about 50%, 52% and 53% in 0-24 hr, 0-48 hr and 0-72 hr respectively after administration. TPA is well absorbed when given orally and rapidly eliminated via urine. Urine TPA at the end of work shift should be considered as a biomarker of exposure for the occupational workers.
Terephthalic acid is absorbed from the gastrointestinal tract and is excreted in the urine apparently unchanged. Dermal or ocular absorption is negligible.
The pharmacokinetics of (14)C terephthalic acid were determined in Fischer-344 rats after iv and oral administration. After iv injection, the plasma concentration-time data were fitted with a three-compartment pharmacokinetic model. The average terminal half-life in 3 rats was 1.2 + or - 0.4 hr, and the average volume of distribution in the terminal phase was 1.3 + or - 0.3 l/kg. Following administration by gavage, a longer terminal half-life was obtained, indicating that dissolution of (14)C TPA or absorption from the gut may have been partially rate limiting. Recovery of (14)C TPA in the urine following a bolus iv dose was 101 + or - 8%, indicating essentially complete urinary excretion of the compound. No evidence of metabolism of (14)C TPA was obtained by analysis of urine by high-performance liquid chromatography. (14)C TPA was transported to the fetus after administration of the compound to pregnant rats; the concentrations in fetal tissues were low relative to the corresponding maternal tissues. Neonatal rats exposed to 5% TPA in the diet of their dams did not develop calculi until the onset of self-feeding. TPA was rapidly excreted into urine after administration to rats, and excretory mechanisms in the dam provided an effective mechanism of defense against TPA-induced urolithiasis in neonatal rats.
By use of the Sperber in vivo chicken preparation method, infusion of radiolabeled terephthalic acid ([14C]TPA) into the renal portal circulation revealed a first-pass excretion of the unchanged compound into the urine. This model was utilized further to characterize the excretory transport of [14C]TPA and provide information on the structural specificity in the secretion of dicarboxylic acids. At an infusion rate of 0.4 nmol/min. 60% of the [14C]TPA which reached the kidney was directly excreted. An infusion rate of 3 or 6 mumol/min resulted in complete removal of [14C]TPA by the kidney. These results indicate that TPA is both actively secreted and actively reabsorbed when infused at 0.4 nmol/min and that active reabsorption is saturated with the infusion of TPA at higher concentrations. The secretory process was saturated with the infusion of TPA at 40 mumol/mn. The excretory transport of TPA was inhibited by the infusion of probenecid, salicylate, and m-hydroxybenzoic acid, indicating that these organic acids share the same organic anion excretory transport process. m-Hydroxybenzoic acid did not alter the simultaneously measured excretory transport of p-aminohippuric acid (PAH), suggesting that there are different systems involved in the secretion of TPA and PAH. The structural specificity for renal secretion of dicarboxylic acids was revealed by the use of o-phthalic acid and m-phthalic acid as possible inhibitors of TPA secretion. m-Phthalate, but not o-phthalate, inhibited TPA excretory transport, indicating that there is some specificity in the renal secretion of carboxy-substituted benzoic acids. TPA was actively accumulated by rat and human cadaver renal cortical slices.
(14)C-Labeled terephthalic acid may be both secreted and reabsorbed by the nephron, and when infused at 3 or 6 umol/min its excretion efficiency is comparable to that of p-aminohippuric acid and tetraethylammonium.

Metabolism Metabolites

A Rhodococcus species was isolated from soil by enriching for growth with dimethyl terephthalate as the sole carbon source. The organism degraded dimethyl terephthalate by hydrolysis of ester-bonds to free terephthalic acid which in turn was metabolized through protocatechuate by an ortho-cleavage pathway.
No evidence of metabolism of (14)C TPA was obtained by analysis of urine by high-performance liquid chromatography /following an iv dose to Fischer-344 rats/.

Wikipedia

Terephthalic_acid

Biological Half Life

... The concentrations of urine terephthalic acid(TPA) in rats after single oral administration in dose of 100 mg/kg bw were determined by high pressure liquid chromatography. ... The results showed that the first-order kinetics and two-compartment model were noted on the elimination of TPA. The main toxicokinetic parameters were as follows: Ka = 0.51/hr, half-life ka = 0.488 hr, half-life alpha = 2.446 hr, time to peak = 2.160 hr, Ku = 0.143/hr, half-life beta = 31.551 hr, Xu(max) = 10.00 mg. ...
The pharmacokinetics of (14)C labeled terephthalic acid were determined in Fischer 344 rats after iv and oral administration. After iv injection, the plasma concentration-time data were fitted using a 3-compartment pharmacokinetic model. The avg terminal half-life in rats was 1.2 hr and the average volume of distribution in the terminal phase was 1.3 L/kg.
(14)C-Terephthalic acid has a short elimination half-life (approximately 60-100 minutes) in the plasma; however, the apparent half-life was longer following administration by gavage.

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

p-Xylene is the feedstock for all terephthalic acid /production/. ... Oxidation catalysts and conditions have been developed which give nearly quantitative oxidation of the methyl groups, leaving the benzene ring virtually untouched. These catalysts are combinations of cobalt, manganese, and bromine, or cobalt with a co-oxidant, e.g., acetaldehyde [75-07-0]. Oxygen is the oxidant in all processes. Acetic acid [64-19-7] is the reaction solvent in all but one process. Given these constant factors, there is only one industrial oxidation process, with different variations, two separate purification processes, and one process which intermixes oxidation and esterification steps.
Produced commercially primarily by the Amoco process. Inhibition of the oxidation of the second methyl group of p-xylene is suppressed with the aid of added bromine-containing promoters as cocatalysts. ... The oxidation takes place in air and produces raw terephthalic acid, which is dissolved at high temperature under pressure in water, hydrated, and thus purified.
Prepared by oxidation of p-methylacetophenone.
(1) Oxidation of para-xylene or of mixed xylenes and other alkyl aromatics (phthalic anhydride); (2) reacting benzene and potassium carbonate over a cadmium catalyst.
Reacting carbon monoxide or methanol with toluene to form various intermediates which, upon oxidation, form terephthalic acid.

General Manufacturing Information

Fabricated Metal Product Manufacturing
All Other Chemical Product and Preparation Manufacturing
Not Known or Reasonably Ascertainable
Plastics Material and Resin Manufacturing
Textiles, apparel, and leather manufacturing
All Other Basic Organic Chemical Manufacturing
Machinery Manufacturing
1,4-Benzenedicarboxylic acid: ACTIVE
US Capacity = 3.2X10+6 tons/yr including dimethyl ester (1978)

Analytic Laboratory Methods

POLAROGRAPHIC DETERMINATION OF TEREPHTHALIC ACID IN INDUSTRIAL WASTE WATERS
Terephthalic acid detection in air by ultraviolet spectrophotometry.
Determination of phthalic acid derivations in color additives using spectrophotometric method.

Clinical Laboratory Methods

A procedure for the hydrolysis of phthalate esters and metabolites to free phthalic acid, recovery and esterification of the acid, and gas chromatographic quantification on 10% OV 25 on Gas Chroin Z all relative to an internal standard of 4-chlorophthalate was developed. The measurement limit is 0.5 nmol of total phthalate/mL of urine, and replicates. The assay is linear between 0.5 and 50 nmol/mL of urine, which spans of phthalate levels found thus far in human urine samples. The procedure can also be used to detect levels of isophthalate and terephthalate simultaneously with phthalate.

Storage Conditions

Store in detached units of noncombustible construction.

Interactions

INCR EFFECTIVENESS OF CERTAIN ANTIBIOTICS SUCH AS CHLORTETRACYCLINE.
... Chlorothiacide or dietary bicarbonate abolished terephthalic acid-induced urolithiasis in /male weanling Fisher 344 rats fed 4.0% terephthalic acid in diet for 2 weeks (postnatal days 28-42)/.
(14)C-labeled terephthalic acid may be both secreted and reabsorbed by the nephron, and when infused at 3 or 6 umol/min its excretion efficiency is comparable to that of p-aminohippuric acid and tetraethylammonium. Probenecid significantly inhibited the excretion of (14)C-labeled terephthalic acid. M-Hydroxybenzoic acid significantly decreased the excretion of (14)C-labeled terephthalic acid but was without any significant effect on the excretion of p-aminohippuric acid.
The joint injury actions and mechanisms of terephthalic acid (TPA), ethylene glycol (EG) and/or Dowtherm A (DOW): [SRP: a mixture of biphenyl and biphenyl oxide] on liver in rats were investigated. A subchronic toxicity study was designed by a 2(3) factorial method. Some enzymes, biochemical and morphologic indices reflecting the injury of liver were studied. The results showed that serum ALT and serum total bile acid (TBA) of rats in the combined intoxication groups were significantly higher than those in the groups with single toxic agent and control group. The results of factorial analysis showed that the joint action induced by TPA, EG and/or DOW were characterized as additive (TPA + EG), synergistic (EG + DOW), synergistic (TPA + DOW) and additive(TPA + EG + DOW) actions. The deduction was identified by morphologic observations.
To study injury of liver and kidney among the workers exposed to terephthalic acid(TPA), ethylene glycol(EG) and(or) dowtherm A(DOW), and research for early biological monitoring indexes. By using the method of occupational epidemiology, an investigation of industrial hygiene in a chemical fibre corporation was carried out and the changes of the liver and kidney functions were analyzed among the workers who had been exposed to TPA, EG, DOW.The values of serum gamma-glutamyl traspetidase(GGT) and total bile acid(TBA) in TPA + EG + DOW group men were (35.45 +/- 16.09) U/L, (10.29 +/- 6.76) umol/L respectively and the values of serum alanine transaminase(ALT) and TBA in TPA + EG + DOW group women were(30.68 +/- 8.58) U/L, (9.53 +/- 6.63) umol/L respectively, significantly higher than those in TPA, DOW and control groups(P < 0.05, P < 0.01). Compared with TPA, DOW and control groups, the values of urine N-acetyl-beta-D-glucosaminidase (NAG) and beta 2-2-microglobulim (beta 2-MG) in TPA + EG + DOW group of both men and women increased significantly(P < 0.05, P < 0.01), with (5.68 +/- 4.01) U/mmol Cr and (23.49 +/- 13.44) mg/mol Cr, and(6.68 +/- 4.68) U/mmol Cr and (22.80 +/- 13.00) mg/mol Cr, respectively. Analysis of regression indicated that both liver and renal injuries of the workers were evidently correlated with their exposure to TPA, EG and DOW after adjustment for the confounding factors such as sex, smoking, drinking, etc(P < 0.001). Based on available knowledge, it is reasonable to assume that the joint actions should be considered on the injury of liver and kidney caused by TPA, EG and(or) DOW among the workers. Serum ALT, GGT, TBA, urine NAG and beta 2-MG should be suggested as biomarkers for liver and kidney damage.

Dates

Last modified: 08-15-2023
Aleku et al. Enzymatic C-H activation of aromatic compounds through CO2 fixation. Nature Chemical Biology, DOI: 10.1038/s41589-020-0603-0, published online 27 July 2020

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